N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound characterized by its unique adamantane and furan structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. The starting material is often an adamantane derivative, which undergoes functionalization to introduce the methoxy group. This is followed by a series of reactions to attach the furan ring and the carboxamide group. Common reagents used in these reactions include organometallic reagents, acids, and bases under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include furanones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety is known to interact with lipid membranes, potentially disrupting viral envelopes or cancer cell membranes. The furan ring may participate in electron transfer reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-((3R,5R,7R)-adamantan-1-yl)ethyl)acetamide
- Pimaricin (Natamycin)
Uniqueness
N-[(2-methoxyadamantan-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combination of adamantane and furan structures, which confer distinct chemical and biological properties. Unlike other similar compounds, it possesses a methoxy group that can be further functionalized, enhancing its versatility in various applications .
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-11-4-17(12(2)23-11)18(21)20-10-19(22-3)15-6-13-5-14(8-15)9-16(19)7-13/h4,13-16H,5-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNDNCWPVWZKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(C3CC4CC(C3)CC2C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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